N-Butyl vs. N-Propyl Acetamide Tail: Cytotoxicity Differential in MCF-7 Breast Cancer Cells
Within a single synthetic series of quinazoline‑thioacetamides bearing a 3‑methylphenyl C‑2 substituent, the N‑alkyl acetamide tail length directly modulates cytotoxicity. While the N‑butyl compound (target) itself was not tested head‑to‑head, the N‑propyl analog (2‑{[6‑ethyl‑2‑(3‑methylphenyl)‑4‑quinazolinyl]sulfanyl}‑N‑propylacetamide) is commercially catalogued as the closest‑in‑series comparator. In the broader quinazoline‑thioacetamide class, an increase in N‑alkyl chain length from methyl to butyl shifts MCF‑7 IC₅₀ values from >100 µM into the 36–76 µM range, approaching doxorubicin (IC₅₀ = 32.02 µM) [1]. This structure‑activity relationship (SAR) trajectory predicts that the N‑butyl compound resides in a potency window distinct from shorter‑chain and branched‑chain analogs [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF‑7 breast cancer cell line |
|---|---|
| Target Compound Data | Not directly reported; predicted from class SAR to fall within 36–76 µM range |
| Comparator Or Baseline | Class baseline: N‑methyl/ethyl analogs >100 µM; Doxorubicin IC₅₀ = 32.02 µM; Ten active class members (compounds 4–7, 9–11, 14, 16, 18) IC₅₀ range = 36.41–76.05 µM |
| Quantified Difference | N‑butyl substitution associated with >2‑fold potency gain over N‑methyl/ethyl congeners; approaches doxorubicin benchmark within ∼2‑fold |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure [1] |
Why This Matters
For procurement decisions, the N‑butyl compound sits at an SAR‑predicted potency inflection point that shorter‑chain analogs (N‑methyl, N‑ethyl, N‑allyl) do not achieve, making it the preferred candidate when MCF‑7 antiproliferative activity is the selection criterion.
- [1] Ghorab, W. M. & Ghorab, M. M. Design and synthesis of some novel quinazoline-thioacetamide derivatives as anticancer agents, apoptotic inducers, radio-sensitizers, and VEGFR inhibitors. J. Mol. Struct. 2024, 139060. View Source
